![molecular formula C11H13N5O B1676807 Mpo-IN-28 CAS No. 37836-90-1](/img/structure/B1676807.png)
Mpo-IN-28
概要
説明
MPO-IN-28, also known as Compound 28, is an inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM . It is also an adenosine A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist . It has been used as a synthetic intermediate in the synthesis of Gram-positive bacterial DNA polymerase III inhibitors with antibacterial activity .
Molecular Structure Analysis
The molecular formula of MPO-IN-28 is C11H13N5O, and it has a molecular weight of 231.25 .
Chemical Reactions Analysis
MPO-IN-28 is an inhibitor of myeloperoxidase (MPO), a key enzyme involved in the production of reactive oxygen species by phagocytic cells . The reactions of the halogenating and peroxidase cycles of MPO are driven by substrate availability, reaction rates, and redox properties .
Physical And Chemical Properties Analysis
MPO-IN-28 is a solid compound with an off-white to light yellow color . It is soluble in DMSO but insoluble in water and ethanol . It has a molecular weight of 231.25 and a molecular formula of C11H13N5O .
科学的研究の応用
Reducing Brain Ischemia Injury
Mpo-IN-28 has potential applications in reducing brain ischemia injury. Myeloperoxidase (MPO), which Mpo-IN-28 targets, is a critical inflammatory enzyme that triggers both oxidative stress and neuroinflammation in the pathological process of cerebral ischemia-reperfusion injury . Targeting MPO with inhibitors like Mpo-IN-28 can significantly reduce brain infarction and improve neurological outcomes .
Anti-Oxidative Stress and Anti-Inflammation
Mpo-IN-28 can be used as an anti-oxidative stress and anti-inflammation agent. MPO mediates oxidative stress by promoting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), modulating the polarization and inflammation-related signaling pathways in microglia and neutrophils . Inhibiting MPO can attenuate oxidative damage and neuroinflammation in ischemic stroke .
Adjunct Therapeutic Agents for Thrombolytic Treatment
Mpo-IN-28 can serve as an adjunct therapeutic agent for extending the window of thrombolytic treatment. Targeting MPO could be a promising strategy for alleviating ischemic brain injury .
Immune Regulation
Mpo-IN-28 can impact immune cells and tissue responses in homeostatic and disease states . It can directly or indirectly impact neutrophil longevity, activation, and trafficking in inflammation .
Tissue Inflammation
Mpo-IN-28 can limit inflammation-associated tissue damage. MPO is associated with numerous inflammatory disorders, making it an attractive target for therapies aimed at resolving inflammation .
Cancer Progression
Mpo-IN-28 can potentially influence cancer progression. MPO’s diverse function and its association with cancer make it an attractive target for therapies .
作用機序
Target of Action
Mpo-IN-28 is a potent inhibitor of Myeloperoxidase (MPO) . MPO is a heme-containing peroxidase, predominantly expressed in neutrophils and, to a lesser extent, in monocytes . It plays a crucial role in the host-defense system and is involved in various pathological processes, especially diseases characterized by acute or chronic inflammation .
Mode of Action
Mpo-IN-28 interacts with MPO in a mechanism-based, irreversible manner . In the presence of hydrogen peroxide (H2O2), Mpo-IN-28 inhibits MPO . This inhibition is significant as MPO is known to catalyze the reaction of chloride ions (Cl-) with H2O2 to produce a strong oxidant, hypochlorous acid (HOCl) . By inhibiting MPO, Mpo-IN-28 prevents the formation of HOCl, thereby reducing the oxidative stress and inflammation caused by MPO .
Biochemical Pathways
MPO and its derived oxidants are involved in the pathological processes of diseases mainly through the oxidation of biomolecules, which promotes inflammation and oxidative stress . MPO is also involved in the formation of extracellular traps (ETs), which have bactericidal properties . By inhibiting MPO, Mpo-IN-28 can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
Mpo-IN-28 is rapidly absorbed and plasma concentrations decline slowly with an elimination half-life of approximately 60 hours . Steady-state levels are achieved within 10 days . These pharmacokinetic properties suggest that Mpo-IN-28 has a long duration of action, making it suitable for once-daily dosing .
Result of Action
The inhibition of MPO by Mpo-IN-28 leads to a reduction in MPO activity . This results in decreased production of HOCl and other free radicals, thereby reducing oxidative stress and inflammation . In addition, Mpo-IN-28 has been shown to inhibit the growth of normal human dermal fibroblast (NHDF) at a concentration (IC50) of 17 μM .
Action Environment
The action of Mpo-IN-28 can be influenced by various environmental factors. For instance, in the absence of H2O2, there is no inhibition of MPO, highlighting that the action of Mpo-IN-28 is dependent on the presence of H2O2 . Furthermore, the overproduction of MPO-derived oxidants, which can occur in diseases characterized by acute or chronic inflammation, can enhance the need for MPO inhibition by Mpo-IN-28 .
Safety and Hazards
MPO-IN-28 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to handle MPO-IN-28 with protective clothing, gloves, and eye/face protection .
将来の方向性
MPO-IN-28 has potential therapeutic applications. For example, it has been suggested that MPO inhibition may represent a novel candidate treatment strategy against MSA-like neurodegeneration acting through its anti-inflammatory and anti-oxidative properties . Additionally, targeting MPO could be a promising strategy for alleviating ischemic brain injury .
Relevant Papers
One paper published on Research Square Print on September 6th, 2022, used MPO-IN-28 . Other papers have discussed the role of myeloperoxidase (MPO) in various contexts .
特性
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Mpo-IN-28?
A1: Mpo-IN-28 is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] Mpo-IN-28 binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []
Q2: What evidence suggests that Mpo-IN-28 could be beneficial in treating COVID-19?
A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with Mpo-IN-28 reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with Mpo-IN-28 could protect against EG damage in COVID-19.
Q3: Are there other potential therapeutic applications for Mpo-IN-28?
A3: While the research on Mpo-IN-28 in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, Mpo-IN-28 might hold promise for treating conditions where excessive MPO activity plays a detrimental role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。